4-Amino-2-methylbenzoic acid

Vue d'ensemble

Description

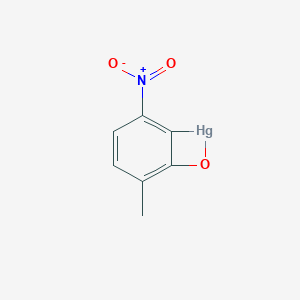

4-Amino-2-methylbenzoic acid, also known as 4-aminomethylbenzoic acid or PAMBA, is an antifibrinolytic . It is an unnatural amino acid derivative .

Molecular Structure Analysis

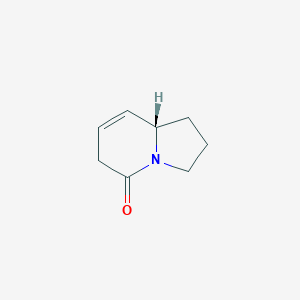

The molecular formula of this compound is C8H9NO2 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.16 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 339.5±30.0 °C at 760 mmHg, and a flash point of 159.1±24.6 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Crystal Structure Prediction and Supramolecular Synthon Approaches : 4-Amino-2-methylbenzoic acid is involved in studies related to crystal structure prediction (CSP) using supramolecular synthons. These studies aid in understanding the formation and prediction of crystal structures, particularly in co-crystals, which are crucial for pharmaceutical and material science applications (Thakur & Desiraju, 2008).

Solubility and Solvent Effects : Research on the solubility of similar compounds in various solvents contributes to the understanding of the solution processes of this compound. This information is crucial for its purification and application in different chemical and pharmaceutical formulations (Zhu et al., 2019).

Supramolecular Associations in Organic Acid-Base Salts : Studies on the hydrogen-bonded supramolecular associations of compounds structurally related to this compound help in understanding the formation of various organic salts and their potential applications in designing new molecular materials (Khalib et al., 2014).

Synthesis of Key Intermediates in Pharmaceutical Development : this compound is used in the synthesis of various intermediates that are essential in developing anti-cancer drugs, showcasing its importance in medicinal chemistry (Sheng-li, 2004).

Organic Chemistry Education : The compound is also utilized in educational settings, such as in experiments demonstrating Fischer esterification reactions, highlighting its role in organic chemistry learning and teaching (Kam et al., 2020).

Antiparasitic Drug Research : Derivatives of this compound show potential in developing antiparasitic drugs, particularly for their anticoccidial activity, which is significant in veterinary medicine (Rogers et al., 1964).

Biosensor Development : The compound is used in the development of biosensors, particularly in electrochemically functionalized platforms for biomolecule immobilization, indicating its applications in analytical and diagnostic technologies (Ferreira et al., 2015).

Corrosion Protection in Metals : Research has been conducted on using this compound derivatives as corrosion inhibitors for metals, demonstrating its utility in industrial applications, particularly in preventing metal corrosion (Shainy et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes, such as g protein-coupled receptors and enzymes involved in fatty acid synthesis .

Mode of Action

Biochemical Pathways

Related compounds have been found to influence pathways associated with amino acid derivatives, fatty acid synthesis, and bile acid transport .

Result of Action

It’s worth noting that similar compounds have been found to have antimicrobial activity and antihemorrhagic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSQZFJLEPBPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287155 | |

| Record name | 4-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-75-1 | |

| Record name | 4-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2486-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Amino-2-methylbenzoic acid in synthesizing affinity gels, and how does this relate to polyphenol oxidase purification?

A1: [] this compound can be used as a starting material for synthesizing affinity gels, which are crucial for purifying enzymes like polyphenol oxidase. While the specific details of the synthesis are not provided in the abstract, it likely involves converting this compound into a ligand that binds specifically to polyphenol oxidase. This ligand is then immobilized on a solid support, forming the affinity gel. Passing a crude extract of the enzyme through the gel allows the target enzyme to be selectively captured while other proteins are washed away. Subsequent elution steps release the purified polyphenol oxidase from the gel. This affinity purification technique is widely used to isolate and purify specific proteins from complex mixtures.

Q2: Can this compound be used directly in the synthesis of imine compounds, and what are the advantages of the alternative method described in the research?

A2: While this compound possesses the necessary amine group to react with aldehydes and form imines, the research focuses on an alternative approach using self-replicating catalysts. [] This method addresses the limitations of traditional imine synthesis, which often suffers from moderate yields due to the reaction's reversibility and the susceptibility of imines to hydrolysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.